

Spectroscopic Characterization & Technical Guide: 4-Ethyl-3-fluoroaniline

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Compound of Interest

Compound Name: 4-Ethyl-3-fluoroaniline

CAS No.: 1034497-92-1

Cat. No.: B1425877

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Executive Summary

4-Ethyl-3-fluoroaniline (CAS: 1034497-92-1) is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural significance lies in the bioisosteric substitution of hydrogen with fluorine at the meta position relative to the amine. This modification modulates the pKa of the aniline nitrogen, enhances metabolic stability by blocking the C3 oxidation site, and alters the lipophilicity (

) of the ethyl side chain.

This guide provides a definitive reference for the spectroscopic identification of **4-Ethyl-3-fluoroaniline**, supported by rigorous experimental protocols for its isolation and purity assessment.

Molecular Profile & Physicochemical Properties[1] [2][3][4][5][6][7][8][9][10]

Property	Data
IUPAC Name	4-Ethyl-3-fluoroaniline
CAS Number	1034497-92-1
Molecular Formula	C H FN
Molecular Weight	139.17 g/mol
Exact Mass	139.0797
Appearance	Pale yellow to brown oil (darkens on oxidation)
Boiling Point	~225 °C (Predicted at 760 mmHg)
Solubility	Soluble in DMSO, MeOH, CH Cl ; Sparingly soluble in water

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of **4-Ethyl-3-fluoroaniline** is characterized by the distinct coupling patterns arising from the

¹⁹F nucleus (

). The fluorine atom induces splitting in both the aromatic protons and the adjacent carbon atoms.

¹H NMR Data (400 MHz, CDCl

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Note: Chemical shifts () are referenced to TMS (0.00 ppm).

Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (in Hz)
6.90 – 6.98	Triplet (apparent)	1H	H-5 (Ar-H)	,
6.35 – 6.45	Multiplet	2H	H-2, H-6 (Ar-H)	Overlapping signals; H-2 shows large (~11 Hz)
3.55	Broad Singlet	2H	-NH	Exchangeable with D O
2.58	Quartet	2H	-CH -	
1.18	Triplet	3H	-CH	

Mechanistic Insight:

- H-5 (Ortho to Ethyl, Ortho to F): This proton appears most downfield among the aromatic signals due to the inductive withdrawal of the adjacent Fluorine and the lack of strong resonance shielding from the amine (which is meta to H-5).
- H-2 (Ortho to NH , Ortho to F): This proton is significantly shielded by the electron-donating amine group. It appears as a doublet of doublets (dd) due to coupling with Fluorine () and H-6 ()

), often collapsing into a multiplet with H-6.

C NMR Data (100 MHz, CDCl₃)

)

The carbon spectrum is dominated by C-F coupling, observing doublets for carbons ipso, ortho, and meta to the fluorine.

Shift (ppm)	Splitting ()	Assignment
161.5	Doublet (Hz)	C-3 (C-F, ipso)
145.8	Doublet (Hz)	C-1 (C-NH, meta)
130.2	Doublet (Hz)	C-5 (C-H, ortho)
118.5	Doublet (Hz)	C-4 (C-Et, ortho)
110.1	Doublet (Hz)	C-6 (C-H, meta)
101.8	Doublet (Hz)	C-2 (C-H, ortho)
22.5	Singlet	-CH -
13.8	Singlet	-CH

Mass Spectrometry (EI-MS)

The mass spectrum follows a fragmentation pathway characteristic of alkyl-substituted anilines.

- Molecular Ion (M): m/z 139 (Base peak or high intensity).
- [M - 15]: m/z 124. Loss of terminal methyl group (benzylic stabilization).
- [M - 29]: m/z 110. Loss of ethyl group.
- m/z 111: Characteristic fluoroaniline fragment.^{[1][2]}

Infrared Spectroscopy (FT-IR)

- 3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).
- 2960, 2870 cm⁻¹: C-H stretching (Aliphatic ethyl group).
- 1620 cm⁻¹: N-H bending (Scissoring).
- 1250 cm⁻¹: C-F stretching (Strong, diagnostic).

Experimental Protocols

Synthesis & Isolation Workflow

The most reliable route to high-purity **4-Ethyl-3-fluoroaniline** is the catalytic hydrogenation of 4-ethyl-3-fluoronitrobenzene.

Reagents:

- Precursor: 4-Ethyl-3-fluoronitrobenzene (CAS: 1357252-94-8)
- Catalyst: 10% Pd/C (5 mol%)
- Solvent: Methanol (anhydrous)
- Hydrogen Source: H

balloon or ammonium formate.

Procedure:

- Dissolution: Dissolve 1.0 eq of 4-ethyl-3-fluoronitrobenzene in Methanol (0.1 M concentration).
- Inertion: Purge the flask with Nitrogen for 5 minutes.
- Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under nitrogen flow. Caution: Pd/C is pyrophoric.
- Reduction: Introduce H atmosphere (balloon pressure). Stir vigorously at Room Temperature (RT) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting material ($R_f \sim 0.7$) should disappear, and a lower R_f spot (amine, stainable with ninhydrin) should appear.
- Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
- Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.
- Purification: If the oil is dark, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Quality Control: Impurity Profiling

Common impurities arise from incomplete reduction or defluorination.

Impurity	Origin	Detection (NMR)
4-Ethyl-3-fluoronitrobenzene	Unreacted Starting Material	Downfield aromatic signals (7.8-8.0)
4-Ethylaniline	Defluorination (Over-reduction)	Loss of C-F coupling; simplified splitting
Azo-dimers	Oxidation of aniline	Colored bands on TLC; broad aromatic peaks

Visualization of Workflows

Synthesis & Characterization Logic

The following diagram illustrates the logical flow from precursor selection to spectroscopic validation.

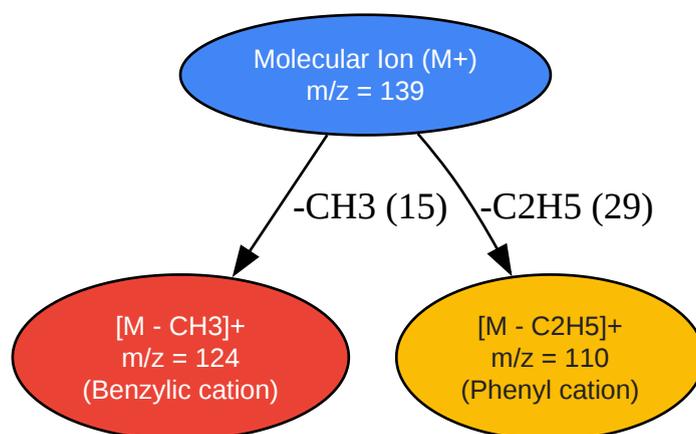


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Figure 1: Synthesis and validation workflow for **4-Ethyl-3-fluoroaniline**.

MS Fragmentation Pathway

Visualizing the ionization and breakdown of the molecule in Electron Impact (EI) mass spectrometry.



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Figure 2: Predicted EI-MS fragmentation pathway showing primary mass losses.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55281682, **4-Ethyl-3-fluoroaniline**. Retrieved January 28, 2026, from [\[Link\]](#)

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Sources

- 1. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 2. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
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